molecular formula C11H8BrClN2O2 B13524702 methyl5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate

methyl5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate

Cat. No.: B13524702
M. Wt: 315.55 g/mol
InChI Key: NQDLNZGPFOOQBE-UHFFFAOYSA-N
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Description

Methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a bromophenyl group, a chloro group, and a carboxylate ester group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate typically involves multi-step reactions starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate undergoes various types of chemical reactions, including:

    Substitution reactions: The bromophenyl and chloro groups can participate in nucleophilic substitution reactions.

    Oxidation and reduction: The imidazole ring can undergo oxidation or reduction under appropriate conditions.

    Ester hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Palladium catalysts: Used in Suzuki-Miyaura coupling reactions.

    Chlorinating agents: Such as thionyl chloride or phosphorus pentachloride for chlorination.

    Acid or base catalysts: For esterification and hydrolysis reactions.

Major Products

    Substitution products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Oxidation products: Oxidized forms of the imidazole ring.

    Hydrolysis products: The corresponding carboxylic acid.

Scientific Research Applications

Methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. The bromophenyl and chloro groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The imidazole ring can participate in hydrogen bonding and π-π interactions, further influencing its activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(4-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate
  • Methyl 5-(3-chlorophenyl)-4-bromo-1H-imidazole-2-carboxylate
  • Methyl 5-(3-bromophenyl)-4-fluoro-1H-imidazole-2-carboxylate

Uniqueness

Methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate is unique due to the specific combination of bromophenyl and chloro groups attached to the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H8BrClN2O2

Molecular Weight

315.55 g/mol

IUPAC Name

methyl 4-(3-bromophenyl)-5-chloro-1H-imidazole-2-carboxylate

InChI

InChI=1S/C11H8BrClN2O2/c1-17-11(16)10-14-8(9(13)15-10)6-3-2-4-7(12)5-6/h2-5H,1H3,(H,14,15)

InChI Key

NQDLNZGPFOOQBE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C(N1)Cl)C2=CC(=CC=C2)Br

Origin of Product

United States

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